2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a dihydropyrimidinone (DHPM) core linked via a sulfanyl bridge to a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. The DHPM scaffold is structurally analogous to bioactive pyrimidine derivatives, which are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects . The 1,3,4-thiadiazole group, with its electron-withdrawing sulfur and nitrogen atoms, may improve metabolic stability and influence lipophilicity . This compound’s synthesis likely follows established alkylation protocols for thiopyrimidines, as seen in analogous systems .
Properties
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c1-2-14-20-21-15(26-14)18-13(24)9-25-16-19-12(23)8-11(17)22(16)10-6-4-3-5-7-10/h3-8H,2,9,17H2,1H3,(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZSPRQDUXDXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include amines, acyl chlorides, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds with similar structural features may exhibit anticancer properties. The unique combination of functional groups in this compound suggests potential for targeting specific cancer pathways. Studies have shown that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
Antiviral and Antibacterial Properties : The presence of the thiadiazole ring enhances the compound's ability to interact with biological targets, making it a candidate for antiviral and antibacterial drug development. Similar compounds have demonstrated effectiveness against various pathogens by disrupting their metabolic processes .
Enzyme Inhibition : This compound may serve as a lead for designing inhibitors targeting specific enzymes involved in disease pathways. Its ability to bind to active sites can be leveraged to develop therapeutics aimed at diseases like diabetes and hypertension .
Materials Science Applications
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films could be explored for use in:
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences between the target compound and key analogs:
Key Observations :
- DHPM vs.
- Substituent Effects : The 5-ethyl group on the thiadiazole (target) vs. 4-methoxyphenyl on thiazole () alters electronic properties. Ethyl groups may enhance lipophilicity, whereas methoxy groups improve metabolic stability via resonance effects.
- Amino vs. Nitro Groups: The target’s 6-amino group (hydrogen-bond donor) contrasts with the nitro group in , which is electron-withdrawing and may influence toxicity or reactivity.
Pharmacological and Physical Properties
Implications :
- The higher polar surface area (212 Ų) in suggests lower blood-brain barrier penetration compared to the target compound.
- The ethyl group on the thiadiazole may reduce solubility compared to methoxy-substituted analogs .
Structure-Activity Relationship (SAR) Insights
- DHPM Core: Aromatic dihydropyrimidinones (target) favor planar stacking interactions, unlike saturated tetrahydropyrimidinones , which may reduce binding affinity.
- Thiadiazole vs. Thiazole : Thiadiazoles (target, ) exhibit greater metabolic stability than thiazoles () due to reduced susceptibility to oxidative metabolism.
- Amino vs.
Biological Activity
The compound 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound features a pyrimidine ring fused with a phenyl group and a thiadiazole moiety. The synthesis typically involves multi-step reactions including the formation of the pyrimidine ring through a Biginelli reaction and subsequent modifications to introduce the thiadiazole and other functional groups .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, structurally related to the compound under study, exhibit significant antimicrobial properties. For example, compounds bearing the thiadiazole ring have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8d | A. niger | 32–42 μg/mL |
| 8e | C. albicans | 24–26 μg/mL |
| 15 | S. aureus | 62.5 μg/mL |
Anticancer Activity
Recent studies have demonstrated that compounds similar to our target molecule possess anticancer properties. For instance, certain thiadiazole derivatives have been shown to reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) significantly at concentrations as low as 200 μM .
Table 2: Anticancer Effects on Cell Lines
| Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |
|---|---|---|---|
| 2g | MCF-7 | 200 | <50 |
| 2d | HCT116 | 200 | <50 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding occurs through various interactions including hydrogen bonding and hydrophobic interactions. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .
Case Studies
In a study examining the effects of various substitutions on thiadiazole derivatives, it was found that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts . Another investigation highlighted the potential of these derivatives in cancer therapy by demonstrating their ability to inhibit cell proliferation effectively.
Q & A
Q. What are the recommended synthetic methodologies for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole or pyrimidinone core, followed by sulfanyl-acetamide coupling. Key steps include:
- Thiadiazole ring formation : Use of thiourea derivatives and cyclization under acidic conditions .
- Acylation : Reaction of thiol intermediates with chloroacetamide derivatives in solvents like DCM or THF, often catalyzed by DMAP under ultrasonication for improved efficiency .
- Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst concentration). For example, a central composite design can identify optimal yields while minimizing trials .
| Step | Conditions | Key Reagents/Catalysts | Yield Range |
|---|---|---|---|
| Thiadiazole formation | Reflux in acetic acid, 12–24 hrs | Thiourea, CS₂ | 60–75% |
| Sulfanyl coupling | RT, DCM, DMAP, ultrasonication | Chloroacetamide, DMAP | 70–85% |
Q. How can researchers confirm the structural integrity and purity of this compound?
A combination of spectroscopic and analytical techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons and confirm amide/thioether linkages. Ambiguous signals require 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (±3 ppm accuracy) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro enzyme inhibition : Screen against target enzymes (e.g., lipoxygenase, cyclooxygenase) using spectrophotometric assays .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
- Antimicrobial activity : Agar dilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Simulate binding affinities to enzymes (e.g., COX-2) using AutoDock Vina. Validate with MD simulations to assess stability .
- ADMET prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR signals)?
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Intermediate trapping : Use quenching agents (e.g., methanol) at timed intervals to isolate intermediates for LC-MS analysis .
- Kinetic isotope effects : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Theoretical modeling : IRC (Intrinsic Reaction Coordinate) analysis to map energy profiles of proposed mechanisms .
Q. What advanced techniques optimize yield in large-scale synthesis?
- Flow chemistry : Continuous reactors for exothermic steps (e.g., acylation) to improve heat dissipation and scalability .
- Membrane separation : Nanofiltration to recover catalysts (e.g., DMAP) and reduce waste .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .
Q. How can crystallography clarify intermolecular interactions or polymorphism?
- Single-crystal growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H interactions) using CrystalExplorer .
- Polymorph screening : Solvent-drop grinding with 10+ solvents to identify stable forms .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Re-evaluate force fields : Adjust docking parameters (e.g., grid size, flexibility) to better reflect physiological conditions .
- Validate assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and repeat assays in triplicate .
- Synchrotron-based techniques : Use high-resolution XRD or SAXS to probe protein-ligand interactions at atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
